molecular formula C10H13NO B11734925 1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine

1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine

Katalognummer: B11734925
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: MCIKYKITSIYKKC-XCBNKYQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine is a chiral amine compound featuring a benzofuran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group or the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2,3-Dihydro-1-benzofuran: A structurally related compound with similar chemical properties.

    3-Methyl-2,3-dihydro-1-benzofuran: Another related compound with a methyl group at a different position.

    Methanamine Derivatives: Compounds with similar amine functional groups.

Uniqueness: 1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine is unique due to its specific chiral configuration and the presence of both a benzofuran ring and a methanamine group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine

InChI

InChI=1S/C10H13NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,7,10H,6,11H2,1H3/t7-,10+/m1/s1

InChI-Schlüssel

MCIKYKITSIYKKC-XCBNKYQSSA-N

Isomerische SMILES

C[C@H]1[C@@H](OC2=CC=CC=C12)CN

Kanonische SMILES

CC1C(OC2=CC=CC=C12)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.